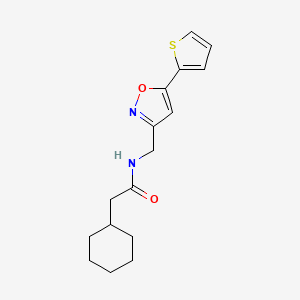

2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Description

2-Cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule featuring a central acetamide scaffold substituted with a cyclohexyl group and a 5-(thiophen-2-yl)isoxazole moiety.

Properties

IUPAC Name |

2-cyclohexyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c19-16(9-12-5-2-1-3-6-12)17-11-13-10-14(20-18-13)15-7-4-8-21-15/h4,7-8,10,12H,1-3,5-6,9,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMLWXJDFITGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction of nitrile oxides with olefins . The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the isoxazole ring can produce amines.

Scientific Research Applications

2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can act as a bioisostere for carboxylic acids, allowing the compound to inhibit enzymes that recognize carboxylate substrates. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Yield Comparison :

- Analogs in exhibited yields ranging from 53% (12) to 90% (9), influenced by steric hindrance and electronic effects of substituents .

Physicochemical Properties

Melting Points :

Lipophilicity (LogP) :

Biological Activity

2-Cyclohexyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a cyclohexyl group linked to an isoxazole moiety, which is further functionalized with a thiophene ring. Its molecular formula is , and its synthesis typically involves multi-step organic reactions, including the formation of the isoxazole ring through cycloaddition reactions.

Synthetic Pathway

- Formation of Isoxazole : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

- Attachment of Cyclohexyl Group : This is achieved through nucleophilic substitution reactions where the cyclohexyl moiety replaces a suitable leaving group.

- Final Acetamide Formation : The acetamide bond is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Biological Activity

The biological activity of this compound has been investigated for various therapeutic applications:

Antimicrobial Properties

Studies have shown that compounds containing isoxazole and thiophene rings exhibit antimicrobial activities against various bacterial strains. For instance, derivatives with similar structures have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro assays have shown its ability to induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of cell cycle proteins and apoptotic pathways.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity, showing promise in reducing inflammation markers in cellular models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in metabolic pathways, leading to altered biochemical processes.

- Receptor Modulation : It may bind to various receptors, affecting signaling pathways associated with cell proliferation and survival.

- Oxidative Stress Modulation : By influencing oxidative stress levels within cells, the compound may protect against cellular damage.

Data Tables

| Biological Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | |

| Anticancer | MCF7 | 15 | |

| Anti-inflammatory | RAW 264.7 | 10 |

Case Studies

-

Antimicrobial Activity Study :

A study conducted on various derivatives of isoxazole showed that those with thiophene substitutions exhibited enhanced antimicrobial properties against common pathogens such as Staphylococcus aureus and E. coli. -

Anticancer Evaluation :

In vitro studies using MCF7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability, indicating potential for further development as an anticancer agent. -

Inflammation Model :

An experiment utilizing RAW 264.7 macrophages demonstrated that the compound effectively reduced TNF-alpha production in response to lipopolysaccharide stimulation, highlighting its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.